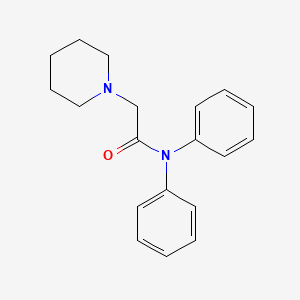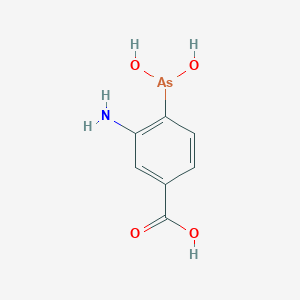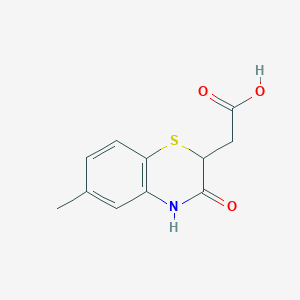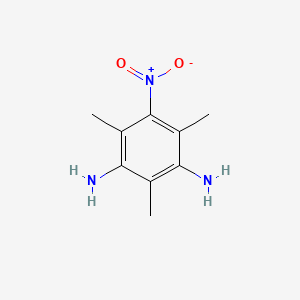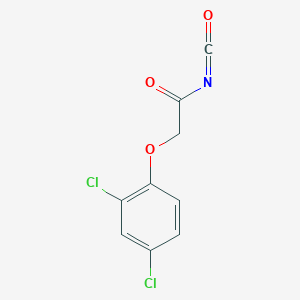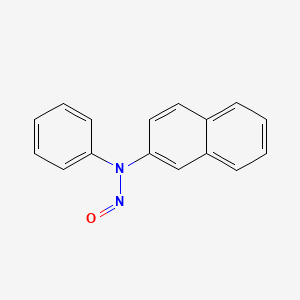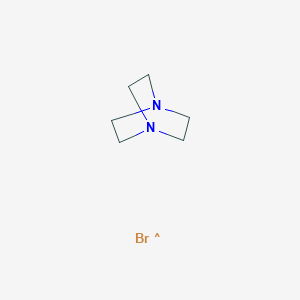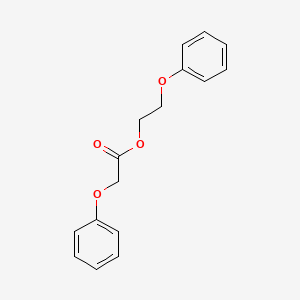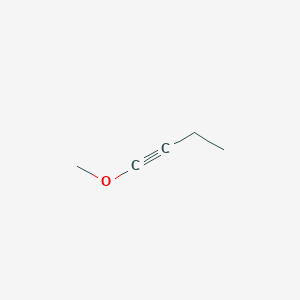
1-Butyne, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyne, 1-methoxy- is an organic compound with the molecular formula C₅H₈O. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a methoxy group (-OCH₃) attached to the first carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyne, 1-methoxy- can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methanol in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-butyne, 1-methoxy- may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process often includes purification steps such as distillation to separate the product from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyne, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Butyne, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-butyne, 1-methoxy- exerts its effects involves the interaction of its triple bond and methoxy group with various molecular targets. The alkyne moiety can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.
Vergleich Mit ähnlichen Verbindungen
1-Butyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Butyne: An internal alkyne with different reactivity due to the position of the triple bond.
1-Butene, 4-methoxy-: An alkene with a methoxy group, differing in the presence of a double bond instead of a triple bond.
Uniqueness: 1-Butyne, 1-methoxy- is unique due to the combination of a terminal alkyne and a methoxy group, which imparts distinct reactivity and versatility in chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
13279-94-2 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
1-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3H2,1-2H3 |
InChI-Schlüssel |
LWOLUVLUAVXOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


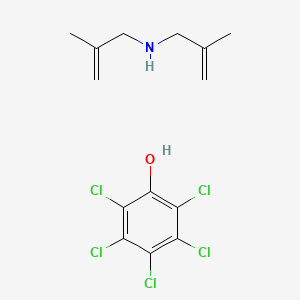
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
